N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide
Description
This compound is a prolinamide derivative featuring a 2,4-dichlorophenyl group and a 3,5-dimethyl-1,2-oxazole sulfonyl moiety. The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the oxazole sulfonyl moiety could influence receptor binding through steric or electronic effects.
Properties
Molecular Formula |
C16H17Cl2N3O4S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3O4S/c1-9-15(10(2)25-20-9)26(23,24)21-7-3-4-14(21)16(22)19-13-6-5-11(17)8-12(13)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,19,22) |
InChI Key |
SZNJXBDVBNBPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and functional differences between N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide and related sulfonamide derivatives:
Key Observations:
Structural Diversity : The target compound’s prolinamide backbone distinguishes it from pyrazole (SR141716A) or pyrimidine () cores in other sulfonamides. This may confer unique conformational flexibility or hydrogen-bonding capabilities.
Receptor Selectivity : Unlike SR141716A (CB1-selective), the target compound’s dichlorophenyl and oxazole groups could shift selectivity toward CB2 or unrelated targets like TRP channels (e.g., TRPV4, implicated in bladder function ).
Synthetic Accessibility : The oxazole sulfonyl group in the target compound may simplify synthesis compared to bis-sulfone derivatives like Sch225336, which require multi-step sulfonylation .
Research Findings and Hypotheses
- TRP Channel Interactions : The dichlorophenyl group is common in TRPV4 modulators (e.g., GSK1016790A in ). The target compound could exhibit activity in bladder or pain pathways, warranting in vitro TRP screening .
- Pharmacokinetics : The dimethyloxazole sulfonyl group likely increases metabolic stability compared to simpler sulfonamides, as seen in fluorophenyl-containing analogs .
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